molecular formula C24H20N4O4S B14964629 2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine

2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine

Cat. No.: B14964629
M. Wt: 460.5 g/mol
InChI Key: OGUSJUWUFAUHNR-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]benzothiazole core. This structure is characterized by a benzothiazole ring fused with an imidazole moiety, substituted at position 2 with a 4-(dimethylamino)phenyl group and at position 3 with a 3-methoxypropylamine side chain. While the exact therapeutic application of this compound remains underexplored in the literature, structurally related analogs have demonstrated antineoplastic, antimicrobial, and enzyme-modulating activities .

Properties

Molecular Formula

C24H20N4O4S

Molecular Weight

460.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O4S/c1-3-31-17-10-8-16(9-11-17)28-23(29)21-19(12-13-33-21)27(24(28)30)14-20-25-22(26-32-20)18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3

InChI Key

OGUSJUWUFAUHNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine core.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Imidazo[2,1-b][1,3]benzothiazole 2-(4-dimethylaminophenyl), 3-(3-methoxypropylamine) Underexplored
SRT1720 Imidazo[2,1-b][1,3]thiazole 6-(2-quinoxaline-carboxamide), 3-(piperazinylmethyl) SIRT1 agonist (IC₅₀: 0.16 µM)
Ephrin Inhibitor (CID: 25232708) Imidazo[2,1-b][1,3]thiazole 6-(4-chlorophenyl), 3-(dimethylaminopropyl) Ephrin type-B receptor 2 inhibition (IC₅₀: 10,000 nM)
Antimicrobial Imidazo[2,1-b]thiadiazoles Imidazo[2,1-b][1,3]thiadiazole 2,5,6-tri-substituted (e.g., aryl, alkyl) Antibacterial activity against E. coli, P. aeruginosa
4-(Aryl)-Benzoimidazo[1,2-a]pyrimidines Benzoimidazo[1,2-a]pyrimidine 4-aryl, 3-carbonitrile Fluorophores with tunable emission

Key Observations :

  • Substituent Position : The 2- and 3-positions of the imidazo[2,1-b]benzothiazole core are critical for target engagement. For example, SRT1720’s 3-piperazinylmethyl group enhances SIRT1 binding, whereas the target compound’s 3-methoxypropylamine may influence solubility or off-target interactions .
  • However, the dimethylamino group’s electron-donating nature could alter binding kinetics compared to halogens .
  • Bioactivity Divergence: Despite structural similarities, minor modifications lead to divergent activities. For instance, thiadiazole analogs exhibit antimicrobial effects, while SRT1720 modulates SIRT1, highlighting the scaffold’s versatility .

Comparative Analysis :

  • The target compound likely employs a multi-step synthesis involving condensation (as in ) or a three-component reaction (as in ). The 3-methoxypropylamine side chain may require nucleophilic substitution or reductive amination.
  • Functionalization of the imidazo[2,1-b]benzothiazole core often utilizes palladium-catalyzed cross-coupling for aryl group introduction, as seen in antineoplastic analogs .

Pharmacological and Physicochemical Properties

Table 3: Pharmacokinetic and Physicochemical Comparisons

Compound logP Solubility (mg/mL) Plasma Stability (t₁/₂, h) Key Target
Target Compound 3.2 (predicted) <0.1 (aqueous) N/A Undefined
SRT1720 2.8 0.5 (DMSO) 2.5 SIRT1
Ephrin Inhibitor 4.1 <0.01 1.8 Ephrin-B2

Insights :

  • The 3-methoxypropylamine group in the target compound may improve aqueous solubility compared to the Ephrin inhibitor’s hydrophobic substituents.
  • High logP values (>3) across analogs suggest challenges in bioavailability, necessitating formulation optimization .

Biological Activity

The compound 2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine (CAS Number: 1105240-24-1) belongs to a class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N3O2SC_{22}H_{26}N_3O_2S, with a molecular weight of approximately 422.54 g/mol. The structure features an imidazo[2,1-b][1,3]benzothiazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H26N3O2S
Molecular Weight422.54 g/mol
CAS Number1105240-24-1

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, research involving imidazo[2,1-b][1,3]benzothiazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have been conducted using human lung cancer cell lines such as A549, HCC827, and NCI-H358. The results indicated that these compounds exhibit a dose-dependent inhibition of cell proliferation.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxicity of related benzothiazole derivatives:

  • A549 Cell Line : IC50 values ranged from 5 to 15 µM.
  • HCC827 Cell Line : IC50 values were approximately 6.26 ± 0.33 µM in 2D assays.
  • NCI-H358 Cell Line : IC50 values around 6.48 ± 0.11 µM were observed in similar assays.

These findings suggest that modifications to the benzothiazole structure can enhance antitumor activity by improving interactions with DNA and inhibiting cellular proliferation pathways .

The proposed mechanism of action for compounds like This compound involves:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It potentially inhibits DNA-dependent enzymes, leading to apoptosis in cancer cells.

Studies have shown that similar compounds preferentially bind to the minor groove of AT-rich regions in DNA, which is crucial for their antitumor efficacy .

Antimicrobial Activity

In addition to its antitumor properties, this compound may exhibit antimicrobial activity. Compounds with similar structural motifs have been reported to possess broad-spectrum antimicrobial effects against various pathogens.

Research Findings

Research indicates that certain derivatives demonstrate:

The antimicrobial mechanism is believed to involve disruption of microbial DNA synthesis and interference with cellular processes critical for microbial survival .

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